Allamcin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

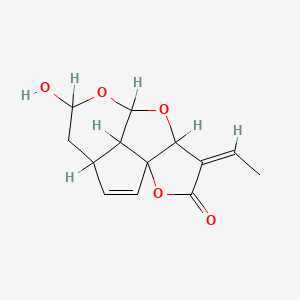

Allamcin is an iridoid lactone compound found in the plant Allamanda neriifoliaThis compound has garnered interest due to its potential antileukemic properties and its structural similarity to other bioactive iridoids such as plumericin and allamandin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of allamcin involves several key steps starting from readily available bicyclo[3.3.0]octenone. The synthetic strategy includes:

Elaboration of the Key Acetoxy-Aldehyde Intermediate: This is achieved through the epoxidative rearrangement of the enol acetate derived from bicyclo[3.3.0]octenone.

Fusion of the β-Oxy-γ-Butyrolactone Ring System: This step uses the dianion derived from 2-phenylthiobutanoic acid.

Chemo-Selective Vic-Bishydroxylation: The ring B carbon-to-carbon double bond is hydroxylated using osmium tetraoxide.

Oxidative Cleavage and Cyclisation: The 1,2-diol intermediate undergoes oxidative cleavage and cyclisation in the presence of sodium metaperiodate.

Industrial Production Methods

Industrial production methods for this compound involve extraction processes that are simple, easy to operate, rapid, safe, high in yield, and low in cost. One such method includes ultrasonic-assisted enzymatic extraction, which is efficient for large-scale production .

Análisis De Reacciones Químicas

Allamcin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include osmium tetraoxide for hydroxylation and sodium metaperiodate for oxidative cleavage

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antiparasitic Activity

Allamcin has shown promising results in antiparasitic applications, particularly against protozoan parasites. Studies have demonstrated that compounds related to this compound exhibit significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, plumericin, a compound isolated from Plumeria, was found to have an IC50 value of 3.17 μM, indicating potent leishmanicidal activity compared to standard treatments .

Table 1: Antiparasitic Activity of this compound Derivatives

| Compound | IC50 (μM) | Target Parasite |

|---|---|---|

| Plumericin | 3.17 | Leishmania donovani |

| Isoplumericin | 7.2 | Leishmania donovani |

2. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential as a natural antimicrobial agent .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Agricultural Applications

1. Plant Growth Promotion

This compound has been explored for its potential in promoting plant growth and enhancing resistance to pathogens. Studies indicate that the application of this compound can stimulate root development and improve nutrient uptake in crops, making it a valuable tool in sustainable agriculture .

2. Pest Resistance

The compound's insecticidal properties have also been investigated, showing effectiveness against common agricultural pests. This could reduce reliance on synthetic pesticides, aligning with environmentally friendly farming practices.

Case Studies

Case Study 1: Antiparasitic Research

A study conducted by researchers at a university demonstrated the efficacy of this compound derivatives against Leishmania donovani. The research involved both in vitro and in vivo experiments, confirming that plumericin significantly reduced parasite load in infected macrophages .

Case Study 2: Agricultural Application

In another study focusing on sustainable agriculture, this compound was applied to tomato plants affected by root rot disease. The results showed a marked improvement in plant health and yield, with treated plants exhibiting increased resistance to pathogens compared to untreated controls .

Mecanismo De Acción

The mechanism of action of allamcin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the growth and proliferation of cancer cells .

Comparación Con Compuestos Similares

Allamcin is structurally similar to other iridoid lactones such as plumericin and allamandin. These compounds share a common cyclopentan[c]pyran ring system but differ in their functional groups and biological activities. Plumericin and allamandin also exhibit antileukemic properties, but this compound is unique in its specific molecular interactions and pathways .

List of Similar Compounds

- Plumericin

- Allamandin

- Iridomyrmecin

- Iridolactone

- Iridodial

Propiedades

Número CAS |

93452-23-4 |

|---|---|

Fórmula molecular |

C13H14O5 |

Peso molecular |

250.25 g/mol |

Nombre IUPAC |

(11Z)-11-ethylidene-6-hydroxy-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-en-12-one |

InChI |

InChI=1S/C13H14O5/c1-2-7-10-13(18-11(7)15)4-3-6-5-8(14)16-12(17-10)9(6)13/h2-4,6,8-10,12,14H,5H2,1H3/b7-2- |

Clave InChI |

DWWKELQVGKIHDR-UQCOIBPSSA-N |

SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |

SMILES isomérico |

C/C=C\1/C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |

SMILES canónico |

CC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O |

Sinónimos |

allamcin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.